molecular formula C7H4ClNO2S2 B2628010 Thieno[2,3-b]pyridine-5-sulfonyl chloride CAS No. 1864060-96-7

Thieno[2,3-b]pyridine-5-sulfonyl chloride

Cat. No. B2628010
CAS RN: 1864060-96-7
M. Wt: 233.68
InChI Key: SUBNPKPVIBXXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[2,3-b]pyridine-5-sulfonyl chloride is a chemical compound with the molecular formula C7H4ClNO2S2 . It has an average mass of 233.695 Da and a monoisotopic mass of 232.937195 Da .


Synthesis Analysis

The synthesis of Thieno[2,3-b]pyridine-5-sulfonyl chloride involves the use of 2 equivalents of thionyl chloride . Other methods include the remodeling of 3-formyl (aza)indoles/benzofurans , and the Suzuki cross-coupling reaction .


Molecular Structure Analysis

The InChI code for Thieno[2,3-b]pyridine-5-sulfonyl chloride is 1S/C7H4ClNO2S2/c8-13(10,11)6-3-5-1-2-12-7(5)9-4-6/h1-4H .


Chemical Reactions Analysis

Thieno[2,3-b]pyridine-5-sulfonyl chloride can undergo various chemical reactions. For instance, it can be used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Physical And Chemical Properties Analysis

Thieno[2,3-b]pyridine-5-sulfonyl chloride has a molecular weight of 233.7 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Mechanism of Action

Target of Action

It has been suggested that it may interact with g protein-coupled receptors (gpcrs), specifically the a2a receptor . GPCRs are a large family of cell surface receptors that respond to a variety of external signals and are involved in many diseases.

Mode of Action

It is believed to bind to its target receptors, such as the a2a receptor, and modulate their activity . This modulation can lead to changes in cellular signaling pathways, potentially leading to various biological effects.

Pharmacokinetics

Its molecular weight of 233.7 suggests that it may have suitable properties for bioavailability, but further studies are needed to confirm this.

Result of Action

Given its potential interaction with gpcrs, it may influence cellular signaling and potentially have effects on cell proliferation, inflammation, and other processes .

Future Directions

Thieno[2,3-b]pyridine derivatives have shown potential in various fields due to their pharmacological and biological utility . They are being explored for their potential in combating multidrug-resistant pathogens . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

thieno[2,3-b]pyridine-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2S2/c8-13(10,11)6-3-5-1-2-12-7(5)9-4-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBNPKPVIBXXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(C=C21)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.